Apitolisib

Catalog No.
S548972
CAS No.
1032754-93-0
M.F
C23H30N8O3S
M. Wt
498.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apitolisib

CAS Number

1032754-93-0

Product Name

Apitolisib

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one

Molecular Formula

C23H30N8O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N

SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno(3,2-d)pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one, GDC 0980, GDC-0980, GDC0980

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O

Description

The exact mass of the compound Apitolisib is 498.21616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Apitolisib functions as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). PI3K is a signaling molecule that activates mTOR, which plays a crucial role in regulating cell growth, metabolism, and survival. By inhibiting both PI3K and mTOR, Apitolisib disrupts these processes and can potentially hinder cancer cell proliferation [1].

Source

1:

Research Focus on Specific Cancers

Apitolisib is being actively investigated in clinical trials for various cancers with alterations in the PI3K/mTOR pathway. Some prominent areas of research include:

  • Breast Cancer: Studies explore Apitolisib's efficacy in treating hormone receptor-positive, HER2-negative breast cancer, particularly in patients with mutations in the PIK3CA gene, a key component of the PI3K pathway [2].

Source

2:

  • Colorectal Cancer: Research examines Apitolisib's potential in combination with other therapies for advanced colorectal cancer with specific mutations [3].

Source

3:

  • Other Cancers: Apitolisib is also being investigated in other malignancies like lung cancer, endometrial cancer, and certain lymphomas to assess its effectiveness in targeting the PI3K/mTOR pathway in these contexts [4].

Source

Understanding Drug Resistance

A critical aspect of Apitolisib research involves understanding and overcoming mechanisms of resistance that cancer cells can develop. Scientists are investigating these resistance mechanisms and exploring strategies to improve Apitolisib's efficacy, either alone or in combination with other drugs [5].

Source

5:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Exact Mass

498.21616

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C854K1MIJ

Pharmacology

Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

1032754-93-0

Wikipedia

Apitolisib

Dates

Modify: 2023-08-15
1: English DP, Bellone S, Cocco E, Bortolomai I, Pecorelli S, Lopez S, Silasi DA, Schwartz PE, Rutherford T, Santin AD. Oncogenic PIK3CA gene mutations and HER2/neu gene amplifications determine the sensitivity of uterine serous carcinoma cell lines to GDC-0980, a selective inhibitor of Class I PI3 kinase and mTOR kinase (TORC1/2). Am J Obstet Gynecol. 2013 Nov;209(5):465.e1-9. doi: 10.1016/j.ajog.2013.07.020. Epub 2013 Jul 24. PubMed PMID: 23891627.
2: Salphati L, Pang J, Plise EG, Lee LB, Olivero AG, Prior WW, Sampath D, Wong S, Zhang X. Preclinical assessment of the absorption and disposition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor GDC-0980 and prediction of its pharmacokinetics and efficacy in human. Drug Metab Dispos. 2012 Sep;40(9):1785-96. doi: 10.1124/dmd.112.046052. Epub 2012 Jun 13. PubMed PMID: 22696419.
3: Wallin JJ, Edgar KA, Guan J, Berry M, Prior WW, Lee L, Lesnick JD, Lewis C, Nonomiya J, Pang J, Salphati L, Olivero AG, Sutherlin DP, O'Brien C, Spoerke JM, Patel S, Lensun L, Kassees R, Ross L, Lackner MR, Sampath D, Belvin M, Friedman LS. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol Cancer Ther. 2011 Dec;10(12):2426-36. doi: 10.1158/1535-7163.MCT-11-0446. Epub 2011 Oct 13. PubMed PMID: 21998291.
4: Sutherlin DP, Bao L, Berry M, Castanedo G, Chuckowree I, Dotson J, Folks A, Friedman L, Goldsmith R, Gunzner J, Heffron T, Lesnick J, Lewis C, Mathieu S, Murray J, Nonomiya J, Pang J, Pegg N, Prior WW, Rouge L, Salphati L, Sampath D, Tian Q, Tsui V, Wan NC, Wang S, Wei B, Wiesmann C, Wu P, Zhu BY, Olivero A. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011 Nov 10;54(21):7579-87. doi: 10.1021/jm2009327. Epub 2011 Oct 7. PubMed PMID: 21981714.

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